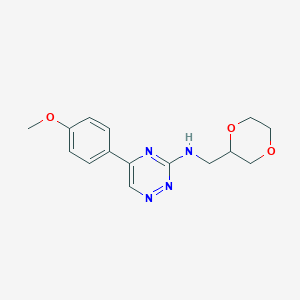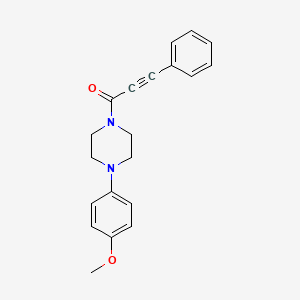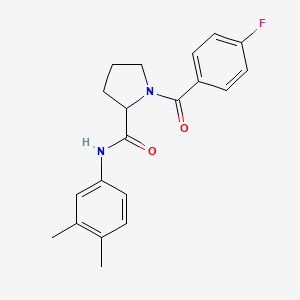![molecular formula C16H17F3N2O2 B6121536 N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the removal of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
TFB-TBOA acts as a non-competitive inhibitor of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide, binding irreversibly to the transporter and preventing the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity if left unchecked.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in models of stroke and traumatic brain injury. TFB-TBOA has also been shown to reduce seizure activity in animal models of epilepsy. In addition, TFB-TBOA has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFB-TBOA is its high selectivity for N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide, which allows for specific targeting of these transporters in animal models. However, TFB-TBOA has limited water solubility and can be difficult to administer in vivo. In addition, its irreversible binding to this compound can make it difficult to study the long-term effects of transporter inhibition.
Direcciones Futuras
There are a number of potential future directions for research on TFB-TBOA and EAAT inhibition. One area of interest is the potential therapeutic applications of EAAT inhibitors in neurological disorders such as stroke, traumatic brain injury, and epilepsy. In addition, further research is needed to understand the long-term effects of EAAT inhibition on synaptic plasticity and learning and memory processes. Finally, the development of more water-soluble and reversible EAAT inhibitors may allow for more effective in vivo studies of transporter function and potential therapeutic applications.
Métodos De Síntesis
TFB-TBOA can be synthesized through a multi-step process involving the reaction of 2-(trifluoromethyl)benzylamine with 3-butenoyl chloride, followed by the addition of pyrrolidine and subsequent oxidation to form the final product.
Aplicaciones Científicas De Investigación
TFB-TBOA has been used extensively in scientific research to investigate the role of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity in animal models of stroke, traumatic brain injury, and epilepsy. TFB-TBOA has also been used to study the role of this compound in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-2-5-14(22)20-12-8-15(23)21(10-12)9-11-6-3-4-7-13(11)16(17,18)19/h2-4,6-7,12H,1,5,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWURNGSVCTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)


![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)

![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)

![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)